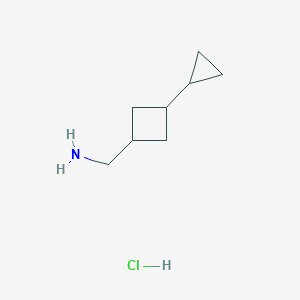

(3-Cyclopropylcyclobutyl)methanamine hydrochloride

Description

Introduction to Bicyclic Amine Derivatives

Historical Development of Cycloalkyl Amine Chemistry

The systematic study of cycloalkyl amines began in the mid-20th century, with early work focusing on monocyclic systems like piperidine and pyrrolidine. A paradigm shift occurred in the 2000s when Weis and Seebacher demonstrated that bicyclic amines such as 4-dialkylaminobicyclo[2.2.2]octan-2-ones exhibited potent antiplasmodial activity (IC50 = 80 nM against Plasmodium falciparum). This discovery catalyzed interest in fused-ring systems, leading to the synthesis of over 200 derivatives by 2009 to explore structure-activity relationships. The introduction of cyclopropane rings into amine scaffolds gained traction after the FDA approval of tranylcypromine (1961), though limitations in synthetic methodologies constrained early progress.

A breakthrough came with the development of transition-metal-catalyzed cyclopropanation techniques in the 2010s, enabling precise stereochemical control. For instance, nickel-catalyzed alkene desymmetrization methods published in 2025 achieved enantioselective synthesis of cycloalkyl amines with two adjacent stereocenters (up to 99% ee). These advances coincided with computational studies revealing how ring strain (26–6 kcal/mol) in cyclopropane and cyclobutane systems modulates electron distribution and hydrogen-bonding capacity.

Significance of Cyclopropyl and Cyclobutyl Functional Groups in Drug Design

The cyclopropyl group serves as a strategic isostere for iPr groups, reducing metabolic clearance while maintaining similar steric bulk. In hepatitis C virus NS5B inhibitors, replacing iPr with cyclopropyl improved metabolic stability (HLM t1/2 increased from 12 to 48 min). However, cyclopropylamines pose unique challenges:

- Metabolic activation : CYP450 oxidation at β-carbons generates reactive iminium ions, as observed in trovafloxacin’s hepatotoxicity.

- Chemical instability : Basic conditions trigger ring-opening in compounds like GSK2879552, necessitating pH-controlled formulations.

Cyclobutanes address these limitations through enhanced rigidity and reduced strain. Vertex Pharmaceuticals’ PKCθ inhibitors demonstrated that cyclobutyl amines increase target affinity (Ki = 0.8 nM vs. 5.2 nM for acyclic analogs) while avoiding metabolic activation pathways. The puckered geometry of cyclobutanes (15.5° ring puckering) optimally positions substituents for hydrophobic interactions, as shown in AKT inhibitors where a cyclobutyl group filled a 2.16 Å hydrophobic cleft.

Table 1: Comparative Properties of Cyclopropane vs. Cyclobutane in Amine Scaffolds

| Property | Cyclopropane | Cyclobutane |

|---|---|---|

| Ring strain (kcal/mol) | 26 | 6 |

| Metabolic stability | Moderate (MAO/CYP risk) | High (reduced oxidation) |

| Synthetic accessibility | Challenging | Moderate |

| Protein binding | High rigidity | Tunable puckering |

Research Trends in Strained Ring-Containing Amines

Modern synthetic strategies emphasize atom economy and stereocontrol. The 2025 nickel-catalyzed desymmetrization protocol enables single-step construction of bicyclic amines with 94–99% enantiomeric excess, using symmetric cyclopentenylamine precursors. This method employs a NiH-mediated sequence involving β-hydride elimination and reinsertion, achieving yields up to 92% across 38 substrates.

Computational modeling now guides strain optimization:

- DFT calculations predict ring-opening energies for cyclopropylamines (±3 kcal/mol accuracy vs. experimental)

- MD simulations quantify how cyclobutane puckering (8–20°) affects binding entropy in protein complexes

Emerging applications include:

- Targeted protein degraders : Cyclobutyl-containing PROTACs exploit rigid spacers for optimal E3 ligase engagement

- Allosteric modulators : Cyclopropylamines induce conformational changes in GPCRs via strain-mediated helix distortion

The synthesis of (3-cyclopropylcyclobutyl)methanamine hydrochloride exemplifies these trends, combining strain-enhanced reactivity (cyclopropane) with precise spatial organization (cyclobutane). Current efforts focus on optimizing its synthetic route using methods analogous to N-methylcyclobutanamine hydrochloride preparation, which achieves 79% yield via reductive amination.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-cyclopropylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-5-6-3-8(4-6)7-1-2-7;/h6-8H,1-5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFOVPHIGDIIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylcyclobutyl)methanamine hydrochloride typically involves the following steps:

Formation of the Cyclopropylcyclobutyl Intermediate: The initial step involves the formation of the cyclopropylcyclobutyl intermediate. This can be achieved through a series of cyclization reactions starting from simpler organic precursors.

Amination: The cyclopropylcyclobutyl intermediate is then subjected to amination reactions to introduce the methanamine group. This step often requires the use of reagents such as ammonia or amines under controlled conditions.

Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is typically carried out in an aqueous or alcoholic solution to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group in (3-cyclopropylcyclobutyl)methanamine hydrochloride participates in alkylation reactions. These typically occur under basic conditions to deprotonate the amine, enabling nucleophilic attack on alkyl halides or other electrophiles.

| Reaction Conditions | Details | Source |

|---|---|---|

| Solvent | Dichloromethane, ethanol, or tetrahydrofuran (THF) | |

| Base | Triethylamine, KCO | |

| Electrophile | Alkyl halides (e.g., methyl iodide), epoxides, or Michael acceptors |

The steric hindrance from the cyclopropane and cyclobutane rings may reduce reaction rates compared to simpler amines. Computational studies suggest that the bicyclic framework stabilizes transition states through partial conjugation with the cyclopropane ring .

Acylation Reactions

The amine group reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. This is critical for derivatization in medicinal chemistry applications.

The hydrochloride salt form may necessitate prior neutralization with a base to liberate the free amine before acylation .

Cyclopropane Ring-Opening Reactions

The cyclopropane moiety is susceptible to ring-opening under specific conditions, though direct experimental data for this compound remains limited. Theoretical studies propose two pathways:

-

Electrophilic Attack :

-

Transition Metal Catalysis :

Biological Interactions

While not a traditional chemical reaction, the compound’s interactions with biological targets are hypothesized to involve:

-

Hydrogen Bonding : The amine group binds to acidic residues in enzyme active sites.

-

Van der Waals Interactions : The bicyclic core complements hydrophobic pockets in proteins .

Stability and Degradation

The compound’s stability under varying conditions informs its reactivity:

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The unique structure of (3-Cyclopropylcyclobutyl)methanamine hydrochloride positions it as a candidate for developing new pharmaceuticals. Its potential as a scaffold for synthesizing analogs that target specific biological pathways is under investigation.

- Receptor Interaction Studies : Research has indicated that compounds with similar structures may interact with neurotransmitter receptors, such as serotonin or dopamine receptors. This interaction could lead to the development of treatments for neurological disorders.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be leveraged in designing inhibitors for therapeutic purposes.

- Anticancer Properties : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation. Investigating the anticancer potential of this compound could yield significant findings in oncology.

Data Tables

| Application Area | Potential Use | Current Research Status |

|---|---|---|

| Medicinal Chemistry | Drug development | Under investigation |

| Biological Activity | Enzyme inhibition | Preliminary studies |

| Anticancer Properties | Cancer treatment | Ongoing research |

Case Study 1: Drug Development

In a recent study, researchers synthesized several analogs of this compound to evaluate their efficacy against specific targets related to neurodegenerative diseases. The study highlighted the compound's ability to modulate receptor activity, suggesting its potential in treating conditions like Alzheimer's disease.

Case Study 2: Anticancer Activity

A comparative analysis was conducted on various cycloalkyl amines, including this compound, to assess their cytotoxic effects on cancer cell lines. Results indicated that certain modifications to the compound enhanced its potency against breast cancer cells, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of (3-Cyclopropylcyclobutyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The cyclopropyl and cyclobutyl groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Comparable Compounds

Key Comparisons:

Structural Complexity and Ring Strain: The target compound’s bicyclic system (cyclopropane + cyclobutane) introduces greater ring strain compared to monocyclic analogs like [1-(3-chlorophenyl)cyclopropyl]methanamine. This strain may influence reactivity, stability, and binding kinetics in biological systems.

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethyl group in [1-(trifluoromethyl)cyclopropyl]methanamine HCl enhances metabolic stability and lipophilicity compared to the target compound’s cyclobutyl group .

- Aromatic Systems : Thiazole-containing analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit higher melting points (~268°C) and molecular weights due to aromatic stacking interactions, which are absent in the aliphatic bicyclic target compound .

Toxicity and Safety Profiles :

- The 3-chlorophenyl derivative (CAS 115816-31-4) has documented hazards, including acute oral toxicity (H302) and skin irritation (H315), suggesting that aromatic substituents may exacerbate toxicity compared to aliphatic systems . In contrast, compounds like [1-(trifluoromethyl)cyclopropyl]methanamine HCl lack detailed toxicity data but may offer safer profiles due to reduced aromaticity.

Molecular Weight and Physicochemical Properties :

- The target compound’s molecular weight is likely intermediate between low-MW analogs (e.g., [1-(trifluoromethyl)cyclopropyl]methanamine HCl at 175.58 g/mol) and bulkier derivatives like (2-methylidenecyclopropyl)methanamine HCl (268.14 g/mol). This balance could optimize solubility and bioavailability.

Biological Activity

(3-Cyclopropylcyclobutyl)methanamine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C10H16ClN

- Molecular Weight: 189.69 g/mol

The compound features a cyclobutane ring with a cyclopropyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial in various signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Recent research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study conducted on human cancer cell lines demonstrated an IC50 value indicating effective inhibition of cell growth, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity . It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Studies

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of various cyclobutyl derivatives, including this compound. The findings indicated that modifications to the cyclopropyl group could enhance anticancer efficacy, making it a candidate for further development.

- Antimicrobial Efficacy Study : In a research article focusing on novel antimicrobial agents, this compound was evaluated for its ability to combat resistant bacterial strains. Results showed that the compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option.

Research Findings

- Pharmacokinetics : Initial pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, further studies are needed to fully understand its metabolic pathways and elimination routes.

- Toxicity Profile : Toxicity assessments indicate that the compound has a relatively low toxicity profile at therapeutic doses, but comprehensive toxicological studies are required to establish safety for clinical use.

Q & A

Basic: What are the recommended methods for synthesizing (3-Cyclopropylcyclobutyl)methanamine hydrochloride, and how can reaction conditions be optimized for higher yield?

Answer:

A typical synthesis route involves reductive amination or nucleophilic substitution. For example, a similar cyclobutylmethanamine derivative was synthesized using ethylamine and diethyl ether under controlled conditions (0°C, 2 hours) with a yield of 88% . Optimization strategies include:

- Temperature control : Lower temperatures reduce side reactions.

- Reagent selection : Switching to milder reducing agents (e.g., sodium borohydride instead of lithium aluminum hydride) minimizes decomposition.

- Purification : Column chromatography with polar solvents improves purity. Adjusting stoichiometry and reaction time further enhances efficiency .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Storage : Keep in sealed, airtight containers under refrigeration (2–8°C) in a dry, ventilated area. Avoid exposure to light, moisture, or static discharge .

Advanced: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR (e.g., δ 3.18–3.08 ppm for CH2NH groups) confirms connectivity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 225.76 g/mol for analogs) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for enantiomeric purity assessment .

Advanced: How does the cyclobutyl ring influence reactivity compared to cyclopropyl or phenyl analogs?

Answer:

The cyclobutyl ring introduces steric strain (75° bond angles vs. 60° in cyclopropane), increasing susceptibility to ring-opening reactions. Compared to phenyl analogs, it reduces π-π stacking but enhances solubility in polar solvents. Cyclopropyl derivatives exhibit higher metabolic stability due to reduced enzymatic recognition .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

- Purity verification : Use HPLC (>95% purity) to rule out impurities .

- Assay standardization : Control variables like pH, temperature, and solvent composition.

- Structural validation : Compare with analogs (e.g., cyclopropyl vs. cyclobutyl) to isolate structure-activity relationships .

Basic: What are the primary safety hazards, and what first-aid measures are recommended?

Answer:

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Eye exposure : Flush with water for 15 minutes, holding eyelids open .

Advanced: What is its mechanism in modulating neurological pathways?

Answer:

Preliminary data suggest interaction with serotonin receptors (e.g., 5-HT2A) due to structural similarity to psychoactive amines. Unlike phenyl analogs, the cyclobutyl group may reduce blood-brain barrier penetration, altering pharmacokinetics. Comparative studies with cyclopropyl derivatives show divergent binding affinities .

Advanced: How to design experiments for assessing enantiomeric purity?

Answer:

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol mobile phases.

- Circular Dichroism (CD) : Detects optical activity differences.

- NMR with chiral solvating agents : Resolves enantiomers via split signals .

Basic: How do physicochemical properties differ from non-cyclopropyl analogs?

Answer:

- Solubility : Higher in polar solvents (e.g., ethanol) due to amine hydrochloride salt.

- Stability : Cyclobutyl rings are less reactive than cyclopropane but more prone to hydrolysis than phenyl groups.

- Melting point : Typically >250°C for hydrochloride salts, higher than non-halogenated analogs .

Advanced: What approaches study metabolic stability in vitro?

Answer:

- Liver microsomal assays : Incubate with NADPH to measure degradation rates.

- CYP450 inhibition screening : Identify metabolic pathways using recombinant enzymes.

- Mass spectrometry : Quantify parent compound and metabolites over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.